molecular formula C9H15F2NO2 B6230144 tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate CAS No. 1936232-10-8

tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate

Katalognummer B6230144
CAS-Nummer: 1936232-10-8
Molekulargewicht: 207.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate (TBADFC) is an organofluorine compound that has recently gained attention in the scientific research community due to its potential applications in various fields. TBADFC is a heterocyclic compound with a cyclobutane ring structure and two fluorine atoms. The compound has a broad range of applications due to its unique properties, such as its low volatility, low toxicity, and high stability.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate has several potential applications in scientific research. The compound has been used to study the structure and properties of proteins, as well as to study the interactions between proteins and other molecules. tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate has also been used to study the effects of fluorine on the structure and function of proteins. Additionally, the compound has been used to study the effects of fluorine on the activity of enzymes and other biological molecules.

Wirkmechanismus

The mechanism of action of tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is not fully understood. It is believed that the compound binds to proteins in a way that affects their structure and function. The binding of tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate to proteins is thought to be mediated by hydrogen bonding and hydrophobic interactions. Additionally, the compound is believed to interact with other biomolecules, such as DNA and lipids, in a similar manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate are not fully understood. The compound has been shown to interact with proteins and other biomolecules, but the exact mechanism of action is still under investigation. Studies have shown that the compound can affect the activity of enzymes, as well as the structure and function of proteins. Additionally, the compound has been shown to have an effect on the activity of certain hormones and neurotransmitters.

Vorteile Und Einschränkungen Für Laborexperimente

The use of tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to synthesize, making it ideal for use in research. Additionally, the compound is highly stable, allowing it to be stored for long periods of time without degradation. However, the compound is not FDA approved and its use in humans is not recommended. Additionally, the compound has not been extensively studied, so its full range of effects is not known.

Zukünftige Richtungen

There are several potential future directions that can be taken with tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate. One potential direction is to further study its effects on proteins and other biomolecules. Additionally, the compound could be used to study the effects of fluorine on the structure and function of proteins. Additionally, the compound could be used to study the effects of fluorine on the activity of enzymes and other biological molecules. Finally, the compound could be used to develop new treatments for diseases, such as cancer and Alzheimer’s disease.

Synthesemethoden

Tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate can be synthesized from the reaction of 1-bromo-3,3-difluorocyclobutane-1-carboxylic acid and tert-butylamine in a two-step process. The first step involves the reaction of the acid and amine in an aqueous solution of sodium hydroxide to form the amide intermediate. The second step involves the hydrolysis of the amide intermediate with hydrochloric acid to form the desired product. The reaction is typically carried out at room temperature and can be completed in a few hours.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate involves the reaction of tert-butyl 3,3-difluorocyclobutanecarboxylate with ammonia in the presence of a reducing agent.", "Starting Materials": [ "tert-butyl 3,3-difluorocyclobutanecarboxylate", "ammonia", "reducing agent" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3,3-difluorocyclobutanecarboxylate in a suitable solvent.", "Step 2: Add ammonia to the reaction mixture and stir for a period of time.", "Step 3: Add a reducing agent to the reaction mixture and stir for a period of time.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS-Nummer

1936232-10-8

Produktname

tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate

Molekularformel

C9H15F2NO2

Molekulargewicht

207.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.